![molecular formula C15H11F2NO3 B7459897 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFBA belongs to the class of benzoic acid derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid is not fully understood. However, it has been proposed that 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.
将来の方向性
There are several future directions for research on 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid. One area of research is to further elucidate its mechanism of action, particularly in cancer cells. Another area of research is to study its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in animal models. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid could be further developed as a therapeutic agent for cancer and other diseases. Finally, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid could be used as a lead compound for the development of new drugs with improved pharmacological properties.
合成法
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzoyl chloride with methyl anthranilate, followed by hydrolysis and decarboxylation to yield 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid. The purity and yield of 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid has been found to inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
4-[[(3,4-difluorobenzoyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-12-6-5-11(7-13(12)17)14(19)18-8-9-1-3-10(4-2-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQBOESSSDDNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

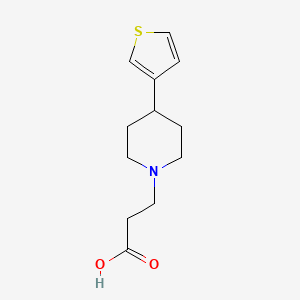
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
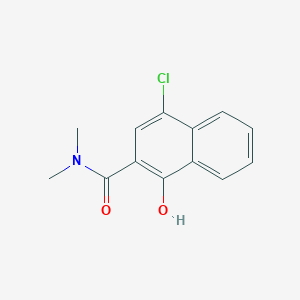
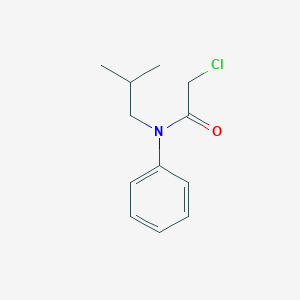
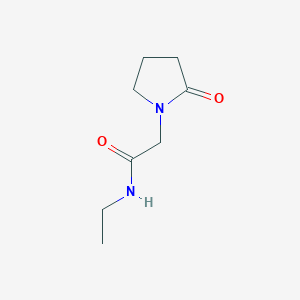



![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

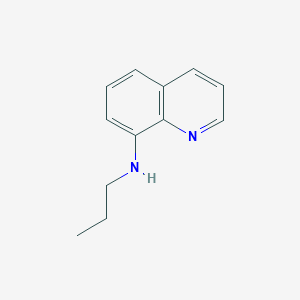
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
